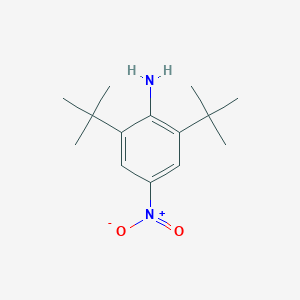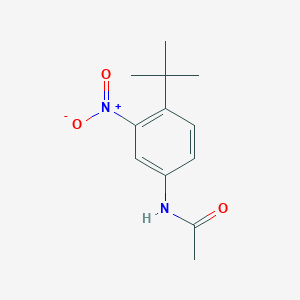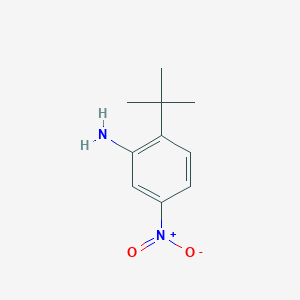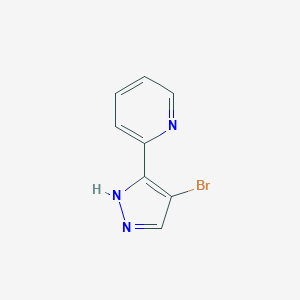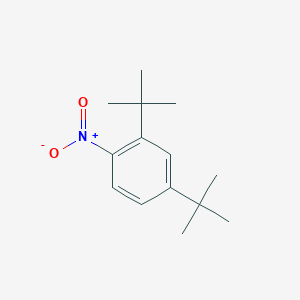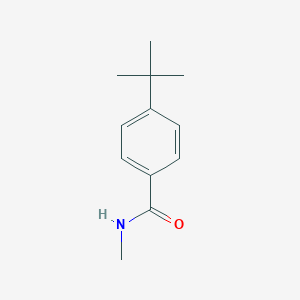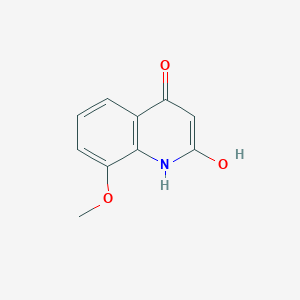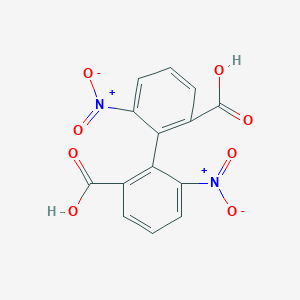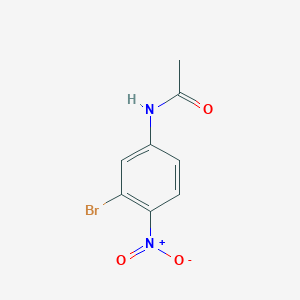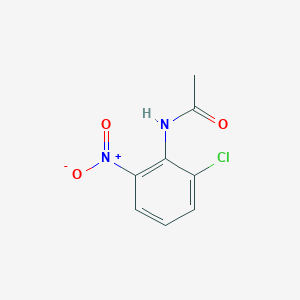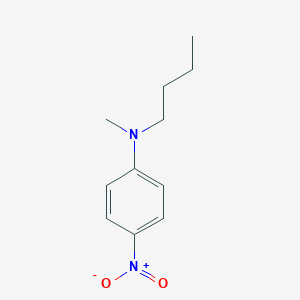![molecular formula C18H13BrO3S B189172 [4-(4-Bromophenyl)phenyl] benzenesulfonate CAS No. 58743-85-4](/img/structure/B189172.png)
[4-(4-Bromophenyl)phenyl] benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(4-Bromophenyl)phenyl] benzenesulfonate (BPB) is a chemical compound that has been widely used in scientific research as a fluorescent labeling reagent. It is a sulfonated derivative of stilbene and has a unique structure that makes it an excellent probe for studying various biological processes.
Wirkmechanismus
The mechanism of action of [4-(4-Bromophenyl)phenyl] benzenesulfonate is based on its ability to form a covalent bond with amino groups in proteins and other biomolecules. The reaction occurs through nucleophilic substitution, where the amino group attacks the carbonyl carbon of the [4-(4-Bromophenyl)phenyl] benzenesulfonate molecule. The resulting adduct is stable and can be detected by fluorescence spectroscopy.
Biochemische Und Physiologische Effekte
[4-(4-Bromophenyl)phenyl] benzenesulfonate has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with cellular processes. However, its covalent labeling mechanism can alter the function of proteins and other biomolecules, and researchers should be aware of this potential effect when interpreting their results.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [4-(4-Bromophenyl)phenyl] benzenesulfonate is its high labeling efficiency and specificity. It can label proteins and other biomolecules with high precision, and its fluorescence properties allow for easy detection and imaging. However, [4-(4-Bromophenyl)phenyl] benzenesulfonate has limitations in terms of its chemical stability and photostability. It can degrade over time, and its fluorescence signal can fade under prolonged exposure to light.
Zukünftige Richtungen
There are several future directions for [4-(4-Bromophenyl)phenyl] benzenesulfonate research. One area of interest is the development of new [4-(4-Bromophenyl)phenyl] benzenesulfonate derivatives with improved chemical and photostability. Another direction is the application of [4-(4-Bromophenyl)phenyl] benzenesulfonate in live-cell imaging, where its fluorescence properties can be used to study dynamic cellular processes in real-time. Additionally, [4-(4-Bromophenyl)phenyl] benzenesulfonate can be used in combination with other labeling reagents to study complex biological systems and interactions.
Synthesemethoden
[4-(4-Bromophenyl)phenyl] benzenesulfonate can be synthesized by reacting 4-bromobenzophenone with sodium benzenesulfonate in the presence of potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The yield of the reaction is typically around 70-80%, and the purity of the product can be increased by recrystallization.
Wissenschaftliche Forschungsanwendungen
[4-(4-Bromophenyl)phenyl] benzenesulfonate has been extensively used as a fluorescent labeling reagent in various biological studies. It can be used to label proteins, lipids, and nucleic acids, and its fluorescence properties make it an excellent tool for studying the localization and dynamics of these molecules in cells and tissues. [4-(4-Bromophenyl)phenyl] benzenesulfonate has also been used to study the interactions between proteins and other biomolecules, such as DNA and RNA.
Eigenschaften
CAS-Nummer |
58743-85-4 |
|---|---|
Produktname |
[4-(4-Bromophenyl)phenyl] benzenesulfonate |
Molekularformel |
C18H13BrO3S |
Molekulargewicht |
389.3 g/mol |
IUPAC-Name |
[4-(4-bromophenyl)phenyl] benzenesulfonate |
InChI |
InChI=1S/C18H13BrO3S/c19-16-10-6-14(7-11-16)15-8-12-17(13-9-15)22-23(20,21)18-4-2-1-3-5-18/h1-13H |
InChI-Schlüssel |
WCZHJYJCMMUNDM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)Br |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)Br |
Andere CAS-Nummern |
58743-85-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(3S)-1-[[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3-[[(3S)-3-dodecanoyloxytetradecanoyl]amino]-6-(hydroxymethyl)-5-phosphonooxy-4-[(3S)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]oxymethyl]-2,5-dihydroxy-4-[(3S)-3-hydroxytetradecanoyl]oxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] hexadecanoate](/img/structure/B189091.png)
